molecular formula C12H10Cl2N2O2S B13537917 2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

Cat. No.: B13537917
M. Wt: 317.2 g/mol
InChI Key: PAAJKPADSWWSBC-UHFFFAOYSA-N
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Description

2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide typically involves multi-step reactions. One common method includes the following steps:

    Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Introduction of the chloro and methoxy substituents: This step may involve electrophilic aromatic substitution reactions using appropriate chlorinating and methoxylating agents.

    Coupling reactions: The final step involves coupling the thiazole derivative with 4-chloro-3-methoxybenzylamine under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling reactions: The thiazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal chemistry: It can be used as a scaffold for designing new drugs with potential antibacterial, antifungal, or anticancer activities.

    Materials science: The compound can be incorporated into polymers or other materials to impart specific properties, such as improved thermal stability or conductivity.

    Biological studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific biological pathways. The exact molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide: This compound shares structural similarities but differs in the acetamide group instead of the thiazole ring.

    2-chloro-N-(4-methoxyphenyl)nicotinamide: Another similar compound with a nicotinamide group instead of the thiazole ring.

Uniqueness

The uniqueness of 2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide lies in its thiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

2-chloro-N-[(4-chloro-3-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-18-10-4-7(2-3-8(10)13)5-15-11(17)9-6-19-12(14)16-9/h2-4,6H,5H2,1H3,(H,15,17)

InChI Key

PAAJKPADSWWSBC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)C2=CSC(=N2)Cl)Cl

Origin of Product

United States

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